molecular formula C23H16ClN3O3 B291993 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione

4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione

Numéro de catalogue B291993
Poids moléculaire: 417.8 g/mol
Clé InChI: AIPFVGOGRNYTNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that belongs to the class of diazepines. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes such as synaptic plasticity and neurotransmitter release. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione inhibits the influx of calcium ions into cells, leading to a reduction in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione selectively inhibits the alpha7 nicotinic acetylcholine receptor with high potency and selectivity. In vivo studies have shown that the compound has a good pharmacokinetic profile and can cross the blood-brain barrier. Additionally, it has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments include its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor, its good pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, its limitations include the need for further optimization of the synthesis method to improve yields and purity and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.

Orientations Futures

For research on 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione include the optimization of the synthesis method to improve yields and purity, the development of more potent and selective analogs, and the conduct of more extensive preclinical and clinical studies to determine its safety and efficacy for the treatment of neurological disorders, inflammatory bowel disease, and cancer. Additionally, the compound could also be studied for its potential use in other physiological processes such as synaptic plasticity and neurotransmitter release.

Méthodes De Synthèse

The synthesis of 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of trifluoroacetic acid. The resulting intermediate is then reacted with methyl anthranilate and phenylacetic acid to obtain the final product. The synthesis method has been optimized to provide high yields of the compound with good purity.

Applications De Recherche Scientifique

The alpha7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown promising results in preclinical studies for the treatment of these disorders. Additionally, it has also been studied for its potential use in the treatment of inflammatory bowel disease and cancer.

Propriétés

Formule moléculaire

C23H16ClN3O3

Poids moléculaire

417.8 g/mol

Nom IUPAC

11-(4-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C23H16ClN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28)

Clé InChI

AIPFVGOGRNYTNV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

SMILES canonique

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.